molecular formula C6H7O4- B12362873 1,2-Cyclopropanedicarboxylic acid, 1-methyl ester

1,2-Cyclopropanedicarboxylic acid, 1-methyl ester

Cat. No.: B12362873
M. Wt: 143.12 g/mol
InChI Key: IRRAJLZEAOBJIV-UHFFFAOYSA-M
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Description

1,2-Cyclopropanedicarboxylic acid, 1-methyl ester is an organic compound with the molecular formula C6H8O4. It is a derivative of cyclopropane, characterized by the presence of two carboxylic acid groups and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Cyclopropanedicarboxylic acid, 1-methyl ester can be synthesized through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of sodium ethylate as a condensation agent. The reaction involves an intramolecular condensation process, yielding the desired cyclopropane derivative .

Industrial Production Methods: Industrial production of this compound typically involves the use of malonic acid derivatives and 1,2-dihalogeno compounds. The reaction is carried out under controlled conditions, with the gradual addition of an alcoholate as a condensation agent. This method ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Cyclopropanedicarboxylic acid, 1-methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Cyclopropanedicarboxylic acid, 1-methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Cyclopropanedicarboxylic acid, 1-methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical processes. Its unique cyclopropane ring structure allows it to interact with various biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • 1,1-Cyclopropanedicarboxylic acid monomethyl ester
  • Cyclopropane-1,1-dicarboxylic acid
  • 1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, 1-methyl ester

Comparison: 1,2-Cyclopropanedicarboxylic acid, 1-methyl ester is unique due to its specific substitution pattern on the cyclopropane ring. This structural difference can lead to variations in reactivity and applications compared to similar compounds. For example, the presence of the 1-methyl ester group can influence the compound’s solubility and interaction with other molecules .

Properties

Molecular Formula

C6H7O4-

Molecular Weight

143.12 g/mol

IUPAC Name

2-methoxycarbonylcyclopropane-1-carboxylate

InChI

InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/p-1

InChI Key

IRRAJLZEAOBJIV-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1CC1C(=O)[O-]

Origin of Product

United States

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